molecular formula C7H5BrN2O B1493661 6-Bromo-1H-indazol-4-ol CAS No. 885518-77-4

6-Bromo-1H-indazol-4-ol

Cat. No. B1493661
CAS RN: 885518-77-4
M. Wt: 213.03 g/mol
InChI Key: WJIKHAYEKFPYDN-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazol-4-ol is a chemical compound used primarily for research and development . It is manufactured by companies such as Angene International Limited .


Synthesis Analysis

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to give compounds .


Molecular Structure Analysis

The molecular formula of 6-Bromo-1H-indazol-4-ol is C7H5BrN2O . The molecular weight is 213.031 . The exact mass is 211.958511 .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves a Cu (OAc)2-catalyzed reaction to form an N–N bond in DMSO under O2 atmosphere . This reaction is suitable for similar cyclizations .


Physical And Chemical Properties Analysis

The density of 6-Bromo-1H-indazol-4-ol is 1.9±0.1 g/cm3 . It has a boiling point of 412.7±25.0 °C at 760 mmHg . The flash point is 203.4±23.2 °C . The LogP value is 2.23 .

Scientific Research Applications

Antihypertensive Applications

Indazole-containing compounds, including 6-Bromo-1H-indazol-4-ol, have been found to have a wide variety of medicinal applications, including as antihypertensive agents .

Anticancer Applications

These compounds have also been used in the treatment of cancer. Their unique structure allows them to interact with cancer cells in ways that can inhibit their growth and proliferation .

Antidepressant Applications

Indazole derivatives have been used as antidepressants. Their ability to interact with various neurotransmitter systems in the brain can help to alleviate symptoms of depression .

Anti-inflammatory Applications

6-Bromo-1H-indazol-4-ol has potential anti-inflammatory applications. For example, a novel inhibitor of cyclo-oxygenase-2 (COX-2), which is involved in inflammation, was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .

Antibacterial Applications

Indazole-containing compounds have been found to have antibacterial properties. They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections .

HIV Protease Inhibitors

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Serotonin Receptor Antagonists

Indazole derivatives have been used as serotonin receptor antagonists. These compounds can block the action of serotonin, a neurotransmitter, in the brain .

Aldol Reductase Inhibitors

Indazole-containing compounds have been used as aldol reductase inhibitors. Aldol reductase is an enzyme involved in the metabolism of glucose, and inhibitors of this enzyme can be used in the treatment of complications of diabetes .

Safety and Hazards

6-Bromo-1H-indazol-4-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIKHAYEKFPYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646154
Record name 6-Bromo-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-indazol-4-ol

CAS RN

885518-77-4
Record name 6-Bromo-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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